Cas no 74228-28-7 (Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)methylamino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-,tetrasodium salt (9CI))

Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)methylamino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-,tetrasodium salt (9CI) structure
74228-28-7 structure
Product Name:Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)methylamino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-,tetrasodium salt (9CI)
CAS-nummer:74228-28-7
MF:C38H36N12Na4O14S4
MW:1104.98352527618
CID:566550
PubChem ID:44150245
Update Time:2025-04-19

Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)methylamino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-,tetrasodium salt (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)methylamino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-,tetrasodium salt (9CI)
    • tetrasodium 4,4'-bis[[4-[(2-hydroxyethyl)methylamino]-6-[(4-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate
    • Tetrasodium 4,4'-bis((4-((2-hydroxyethyl)methylamino)-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
    • tetrasodium 5-[[4-(2-hydroxyethyl-methyl-amino)-6-[(4-sulfonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(2-hydroxyethyl-methyl-amino)-6-[(4-sulfonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonato-phenyl]vinyl]benzenesulfonate
    • NS00060535
    • EINECS 277-782-7
    • 74228-28-7
    • Inchi: 1S/C38H40N12O14S4.4Na/c1-49(17-19-51)37-45-33(39-25-9-13-29(14-10-25)65(53,54)55)43-35(47-37)41-27-7-5-23(31(21-27)67(59,60)61)3-4-24-6-8-28(22-32(24)68(62,63)64)42-36-44-34(46-38(48-36)50(2)18-20-52)40-26-11-15-30(16-12-26)66(56,57)58;;;;/h3-16,21-22,51-52H,17-20H2,1-2H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H2,39,41,43,45,47)(H2,40,42,44,46,48);;;;/q;4*+1/p-4/b4-3+;;;;
    • InChI-sleutel: VLVCOOUSPUZDPA-PLJHVDPMSA-J
    • LACHT: S(C1C=C(C=CC=1/C=C/C1C=CC(=CC=1S(=O)(=O)[O-])NC1N=C(NC2C=CC(=CC=2)S(=O)(=O)[O-])N=C(N=1)N(C)CCO)NC1N=C(NC2C=CC(=CC=2)S(=O)(=O)[O-])N=C(N=1)N(C)CCO)(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Berekende eigenschappen

  • Exacte massa: 1104.095
  • Monoisotopische massa: 1104.095
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 26
  • Zware atoomtelling: 72
  • Aantal draaibare bindingen: 16
  • Complexiteit: 1880
  • Aantal covalent gebonden eenheden: 5
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 435A^2
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